molecular formula C6H6ClNO2 B1280055 Dimethyl-1,3-oxazole-5-carbonyl chloride CAS No. 69695-18-7

Dimethyl-1,3-oxazole-5-carbonyl chloride

Cat. No. B1280055
CAS RN: 69695-18-7
M. Wt: 159.57 g/mol
InChI Key: UXTURJHEFJOGTJ-UHFFFAOYSA-N
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Description

Dimethyl-1,3-oxazole-5-carbonyl chloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and reactions involving dimethylisoxazole derivatives, which can provide insights into the chemistry of similar compounds. For instance, the use of 5,5'-Dimethyl-3,3'-azoisoxazole as a reagent for esterification under Mitsunobu conditions indicates the reactivity of dimethylisoxazole structures with carboxylic acids . Additionally, the reactivity of 3,5-dimethylisoxazole with various carbonyl compounds suggests a potential pathway for the synthesis or transformation of related compounds .

Synthesis Analysis

The synthesis of related compounds, such as the transformation of 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile through Curtius rearrangement, provides a glimpse into the synthetic routes that could be applicable to dimethyl-1,3-oxazole-5-carbonyl chloride . The use of isocyanides as synthons for the synthesis of fluorescent oxazole derivatives also demonstrates the versatility of oxazole compounds in chemical synthesis .

Molecular Structure Analysis

The molecular structure of dimethyl-1,3-oxazole-5-carbonyl chloride is not directly analyzed in the provided papers. However, the molecular structure of a strongly fluorescent oxazole derivative was determined by X-ray crystallography, which underscores the importance of structural analysis in understanding the properties of oxazole compounds .

Chemical Reactions Analysis

The chemical reactions involving dimethylisoxazole derivatives are diverse. For example, the selective esterification of benzylic alcohols and phenols using a dimethylisoxazole-based azo reagent demonstrates the compound's utility in organic synthesis . The reaction of 3,5-dimethylisoxazole with various carbonyl compounds, leading to different alkylation and addition products, further illustrates the reactivity of these molecules .

Physical and Chemical Properties Analysis

While the physical and chemical properties of dimethyl-1,3-oxazole-5-carbonyl chloride are not discussed in the provided papers, the high fluorescence quantum yields of related oxazole derivatives suggest that such compounds can possess notable photophysical properties . The reactivity of dimethylisoxazole compounds with carbonyl compounds, as well as their use in the synthesis of sulfonamides and urea derivatives, indicates that these molecules have significant chemical versatility .

Scientific Research Applications

Photoisomerization Studies

The photochemistry of compounds related to Dimethyl-1,3-oxazole-5-carbonyl chloride, such as 3,5-dimethylisoxazole, has been investigated using UV laser-induced low-temperature matrix isolation and infrared spectroscopy. This research highlights the potential of Dimethyl-1,3-oxazole-5-carbonyl chloride in photochemical applications, particularly in understanding photoisomerization processes. The study successfully captured and characterized elusive carbonyl nitrile ylides as intermediates in isoxazole-oxazole photoisomerization, offering insight into reaction mechanisms and structural details (Nunes, Reva, & Fausto, 2013).

Synthesis of Heterocyclic Compounds

Dimethyl-1,3-oxazole-5-carbonyl chloride plays a crucial role in the synthesis of various heterocyclic compounds, including oxazoles. These processes often involve cycloaddition reactions and photochemical transformations, highlighting the reactivity and versatility of Dimethyl-1,3-oxazole-5-carbonyl chloride in synthetic chemistry (Schmid et al., 1974).

Fluorescent Compound Synthesis

Research has also demonstrated the use of Dimethyl-1,3-oxazole-5-carbonyl chloride derivatives in the synthesis of strongly fluorescent compounds. This application is significant in the field of photophysics and materials science, where such compounds can be used in various technologies ranging from bioimaging to electronic devices (Tang & Verkade, 1996).

Catalyst and Ligand Development

Another research avenue is the development of catalysts and ligands involving Dimethyl-1,3-oxazole-5-carbonyl chloride-related compounds. These materials have potential applications in catalyzing various chemical reactions, including those crucial in pharmaceutical and material science industries (Fossey & Richards, 2004).

One-Pot Synthesis Techniques

There has been significant advancement in one-pot synthesis techniques utilizing Dimethyl-1,3-oxazole-5-carbonyl chloride or its related compounds. These methods offer advantages like high selectivity and ease of introducing different substitutions in heterocyclic rings, streamlining the synthesis of complex molecules (Alvarez-Ibarra et al., 1989).

properties

IUPAC Name

2,4-dimethyl-1,3-oxazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-3-5(6(7)9)10-4(2)8-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTURJHEFJOGTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10491389
Record name 2,4-Dimethyl-1,3-oxazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethyl-1,3-oxazole-5-carbonyl chloride

CAS RN

69695-18-7
Record name 2,4-Dimethyl-1,3-oxazole-5-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10491389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 2,4-dimethyl-oxazole-5-carboxylic acid (30 mg) in DCM (2.0 mL), oxalyl chloride (3.0 eq) was added at room temperature. The reaction mixture was stirred for 30 minutes. Solvents were evaporated and dried under vaccuo to afford 2,4-dimethyl-oxazole-5-carbonyl chloride.
Quantity
30 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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